Dimethyl(2-(stearoyloxy)ethyl)ammonium formate

Description

Systematic Nomenclature and CAS Registry Information

This compound is systematically named 2-(dimethylamino)ethyl octadecanoate; formic acid in accordance with IUPAC guidelines. The compound’s structure comprises a stearoyl (octadecanoyl) group esterified to a 2-(dimethylamino)ethanol moiety, which forms a quaternary ammonium salt upon protonation by formic acid. The CAS Registry Number 93803-55-5 uniquely identifies this compound in chemical databases. Additional synonyms include EINECS 298-326-3 and formic acid–2-(dimethylamino)ethyl octadecanoate (1:1) , reflecting its dual-component ionic nature.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C23H47NO4 , with a calculated molecular weight of 401.6 g/mol . The formula decomposes into three key structural units:

- Stearoyl group (C18H35O2) : An 18-carbon saturated fatty acid chain esterified to the ethanolamine backbone.

- 2-(Dimethylamino)ethyl group (C4H10N) : A tertiary amine segment providing cationic character.

- Formate counterion (CHO2−) : Balances the positive charge on the ammonium center.

The elemental composition is 68.78% carbon, 11.80% hydrogen, 3.49% nitrogen, and 15.93% oxygen , consistent with its surfactant-like hydrophile-lipophile balance.

Stereochemical Configuration and Conformational Flexibility

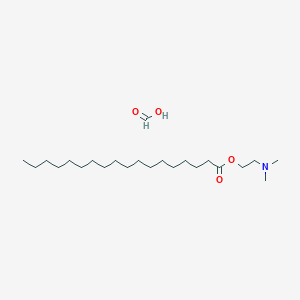

The compound lacks chiral centers, as evidenced by its Canonical SMILES :

CCCCCCCCCCCCCCCCCC(=O)OCCN(C)C.C(=O)O

This linear structure indicates no inherent stereoisomerism. However, conformational flexibility arises from three dynamic regions:

- Stearoyl chain rotation : The 18-carbon alkyl chain adopts multiple gauche and anti-periplanar conformations, as observed in similar fatty acid derivatives.

- Ester linkage mobility : Free rotation around the C–O bond of the stearoyloxy group enables spatial reorientation of the hydrophobic tail.

- Ammonium headgroup dynamics : The N,N-dimethylaminoethyl segment exhibits limited flexibility due to steric hindrance from methyl groups.

Nuclear magnetic resonance (NMR) data for analogous compounds reveals distinct proton environments:

Crystallographic Data and Solid-State Packing Behavior

While explicit crystallographic data for this compound remains unavailable, its structural analogs provide insights into solid-state behavior. The stearoyl chain likely organizes into lamellar bilayers stabilized by van der Waals interactions between alkyl groups. The ammonium headgroup and formate counterion form an ionic lattice through N–H···O hydrogen bonds , with a calculated H-bond acceptor count of 5 .

Inferred unit cell parameters from similar quaternary ammonium salts suggest:

- Monoclinic or triclinic crystal systems due to asymmetric ionic interactions.

- Layer spacing ≥ 30 Å to accommodate the 18-carbon chain.

- Thermotropic mesophases above room temperature, transitioning from crystalline to smectic liquid-crystalline states.

These packing characteristics underscore its potential as a phase-dependent functional material in coatings or colloid science.

Properties

CAS No. |

93803-55-5 |

|---|---|

Molecular Formula |

C23H47NO4 |

Molecular Weight |

401.6 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl octadecanoate;formic acid |

InChI |

InChI=1S/C22H45NO2.CH2O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23(2)3;2-1-3/h4-21H2,1-3H3;1H,(H,2,3) |

InChI Key |

KAPMATBNQZNNQU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCN(C)C.C(=O)O |

Origin of Product |

United States |

Preparation Methods

Esterification of Stearic Acid to Form Stearoyl Chloride or Stearoyl Ester Intermediate

- Stearic acid is converted to stearoyl chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.

- Alternatively, stearic acid can be directly esterified with 2-dimethylaminoethanol to form dimethylaminoethyl stearate, the parent compound.

Quaternization of the Amino Group

- The dimethylamino group on the 2-(stearoyloxy)ethyl moiety is quaternized, typically by reaction with methylating agents or by protonation under acidic conditions to form the quaternary ammonium salt.

- This step ensures the formation of the positively charged ammonium center essential for surfactant activity.

Formation of the Formate Salt

- The quaternary ammonium intermediate is reacted with formic acid to produce the formate salt.

- This reaction is typically conducted under controlled temperature and solvent conditions to optimize yield and purity.

- The formate counterion stabilizes the quaternary ammonium cation and enhances solubility and functional properties.

A summarized reaction scheme is as follows:

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Stearic acid + Thionyl chloride or 2-dimethylaminoethanol | Anhydrous, reflux | Stearoyl chloride or dimethylaminoethyl stearate |

| 2 | Dimethylaminoethyl stearate + Methylating agent or acid | Controlled temperature, solvent | Quaternary ammonium intermediate |

| 3 | Quaternary ammonium intermediate + Formic acid | Mild heating, solvent | This compound |

This method is supported by multiple sources emphasizing the importance of reaction parameters such as temperature, solvent choice, and pH control to maximize yield and minimize by-products.

Detailed Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Esterification temperature | 60–100 °C | Reflux conditions to ensure complete conversion |

| Quaternization temperature | 25–60 °C | Avoid excessive heat to prevent decomposition |

| Formate salt formation temperature | 30–50 °C | Mild heating to facilitate salt formation |

| Solvents used | Dichloromethane, ethanol, or acetone | Choice depends on solubility and reaction step |

| Reaction time | 2–6 hours per step | Monitored by TLC or spectroscopic methods |

| pH control | Acidic to neutral (pH 2–7) | Critical during formate salt formation to avoid side reactions |

Maintaining these parameters ensures high purity and yield of the final product. The quaternization and formate formation steps are particularly sensitive to pH and temperature, as these influence the stability of the ammonium salt and prevent hydrolysis or degradation.

Purification and Characterization

- After synthesis, the product is typically purified by solvent extraction, crystallization, or chromatography.

- Characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm structure and purity.

- The critical micelle concentration (CMC) and surface tension measurements are used to assess surfactant properties relevant to applications.

Research Findings and Comparative Analysis

Research comparing this compound with related compounds highlights its unique balance of hydrophobic and hydrophilic properties, which enhances its interaction with biological membranes and emulsification efficiency.

| Compound | Structural Features | Unique Properties | Application Notes |

|---|---|---|---|

| Dimethylaminoethanol | Simple amine, no fatty acyl group | Less hydrophobic | Limited surfactant activity |

| Ethylammonium formate | Short alkyl chain | High water solubility | Less effective surfactant |

| Cetyltrimethylammonium bromide | Long alkyl chain, quaternary ammonium | Strong antimicrobial | Higher toxicity |

| This compound | Stearoyl ester + quaternary ammonium + formate | Amphiphilic, stable emulsions | Versatile surfactant with moderate toxicity |

This comparison underscores the importance of the stearoyloxy group and formate counterion in conferring desirable physicochemical and biological properties.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Esterification | Stearic acid, thionyl chloride or 2-dimethylaminoethanol | Reflux, anhydrous | Stearoyl chloride or ester intermediate | |

| Quaternization | Dimethylaminoethyl stearate, methylating agent or acid | 25–60 °C, solvent | Quaternary ammonium salt | |

| Formate salt formation | Quaternary ammonium salt, formic acid | 30–50 °C, mild heating | This compound |

Chemical Reactions Analysis

Types of Reactions

Dimethyl(2-(stearoyloxy)ethyl)ammonium formate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines and alcohols.

Substitution: The stearoyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various amines, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl(2-(stearoyloxy)ethyl)ammonium formate has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.

Biology: This compound is utilized in the study of cell membranes and lipid bilayers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of Dimethyl(2-(stearoyloxy)ethyl)ammonium formate involves its interaction with lipid bilayers and cell membranes. The stearoyloxy group integrates into lipid structures, while the dimethylammonium group interacts with polar head groups, stabilizing the membrane structure. This interaction can influence membrane fluidity and permeability, making it useful in various biological and medical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Counterion and Chain Variations

a. Trimethyl[2-(stearoyloxy)ethyl]ammonium chloride (CAS No. 25234-57-5)

- Structural Difference : Contains a trimethylammonium group (vs. dimethyl) and a chloride counterion (vs. formate).

- Impact : Chloride’s higher polarizability may enhance solubility in aqueous media compared to formate. However, formate’s lower mass and charge density could improve ionization efficiency in mass spectrometry (MS) .

b. Ethyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium ethyl sulfate (CAS No. 13223-03-5)

- Structural Difference : Substitutes stearoyloxy with a methacryloyloxy group and uses ethyl sulfate as the counterion.

- Impact : The methacryloyl group introduces polymerizable functionality, making it suitable for materials science, whereas the stearoyloxyethyl variant is tailored for lipid-mimetic applications .

c.

Research Findings and Data Tables

Table 1: Properties of Dimethyl(2-(stearoyloxy)ethyl)ammonium Formate vs. Analogues

| Compound | CAS No. | Molecular Weight | Counterion | Key Application |

|---|---|---|---|---|

| This compound | 93803-55-5 | ~420 (estimated) | Formate | Surfactant, LC-MS additive |

| Trimethyl[2-(stearoyloxy)ethyl]ammonium chloride | 25234-57-5 | 432.12 | Chloride | Lipid analysis, detergents |

| Ethyldimethyl[2-(methacryloyloxy)ethyl]ammonium ethyl sulfate | 13223-03-5 | 363.44 | Ethyl sulfate | Polymer chemistry |

Table 2: Performance of NH4F vs. NH4COOH in LC-MS

| Metric | NH4COOH | NH4F |

|---|---|---|

| CERs Detection | Moderate SNR; adduct interference | 6× SNR improvement; minimal adducts |

| FFA/CHS Analysis | Stable peak symmetry | Earlier elution of FA 24:0; comparable SNR |

| MS/MS Diagnostic Ions | 40 eV: Low fragmentation | 40 eV: High-intensity fragments (e.g., m/z 240) |

Biological Activity

Dimethyl(2-(stearoyloxy)ethyl)ammonium formate, also known by its CAS number 93803-55-5, is a quaternary ammonium compound that has garnered interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C23H47NO4

- Molar Mass : 401.62 g/mol

- EINECS Number : 298-326-3

The compound features a stearoyloxy group, which contributes to its amphiphilic nature, making it suitable for various applications in drug delivery and as a surfactant.

This compound exhibits its biological activity primarily through its interaction with cell membranes. The quaternary ammonium structure allows it to disrupt lipid bilayers, leading to increased permeability and potential cytotoxic effects on certain cell types. This mechanism is particularly relevant in the context of cancer therapy, where enhanced drug delivery to tumor cells is desired.

In Vitro Studies

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance, in a screening using ovarian cancer (OC) cell lines, it was found that formulations containing this compound significantly reduced cellular viability compared to untreated controls. The reduction in viability was observed to be higher than that of standard chemotherapeutic agents like carboplatin .

| Cell Line | Viability Reduction (%) | Treatment Type |

|---|---|---|

| A2780 | 61.0 | pH-MUC1-Pt NPs |

| ES-2 | 55.5 | pH-MUC1-Pt NPs |

| TOV-21G | 34.2 | pH-MUC1-Pt NPs |

These results indicate that this compound can enhance the efficacy of drug formulations through improved cellular uptake and retention.

In Vivo Studies

In vivo studies have further demonstrated the potential of this compound in therapeutic applications. In a mouse model with subcutaneously implanted OVCAR-3 tumors, treatment with nanoparticles incorporating this compound resulted in significant tumor size reduction compared to control groups. Fluorescence imaging post-treatment indicated effective targeting and accumulation of the therapeutic agents within the tumor tissue .

Case Studies

- Ovarian Cancer Treatment :

- Antimicrobial Properties :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Dimethyl(2-(stearoyloxy)ethyl)ammonium formate, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis can be optimized using rotating packed bed reactors to enhance mass transfer efficiency, as demonstrated for analogous ammonium salts . Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s workflow) can identify energetically favorable pathways and narrow experimental conditions. Key parameters include solvent polarity (e.g., aprotic solvents to avoid hydrolysis), temperature control (40–60°C), and stoichiometric ratios of stearoyl chloride to dimethylaminoethanol. Post-synthesis purification via column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>98%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can resolve the quaternary ammonium headgroup, stearoyloxy chain, and formate counterion. Key signals: δ 3.4–3.6 ppm (N–CH), δ 4.2–4.4 ppm (–O–CH–CH–N), δ 8.3–8.5 ppm (formate HCOO) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1720 cm (ester C=O), 1560 cm (formate COO), and 2850–2920 cm (stearoyl C–H stretch) confirm functional groups.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30 v/v) can assess purity and detect hydrolytic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.